Einecs 258-114-3
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists EINECS 258-114-3 as a registered compound under the EU’s regulatory framework for chemicals. These compounds are often assessed for toxicity, environmental impact, and industrial applications using read-across strategies, where data from structurally or functionally similar substances are extrapolated .
Properties
CAS No. |
52704-30-0 |
|---|---|
Molecular Formula |
C14H26N4O6 |
Molecular Weight |
346.38 g/mol |
IUPAC Name |
N',N'-dimethylethane-1,2-diamine;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/2C5H7NO3.C4H12N2/c2*7-4-2-1-3(6-4)5(8)9;1-6(2)4-3-5/h2*3H,1-2H2,(H,6,7)(H,8,9);3-5H2,1-2H3/t2*3-;/m00./s1 |
InChI Key |
IEZIBEQRECGIOY-QHTZZOMLSA-N |
Isomeric SMILES |
CN(C)CCN.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CN(C)CCN.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
The preparation methods for Einecs 258-114-3 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and consistency of the compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Dehydration of Sorbitol
Sorbitan octanoate begins with the dehydration of sorbitol to form sorbitan, a cyclic ether intermediate. This step typically employs acidic catalysts like phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄) under nitrogen and vacuum conditions .
Key conditions :
-
Temperature : 150–175°C
-
Pressure : 5,000–6,000 Pa
The reaction produces a mixture of sorbitan isomers (1,4-anhydrosorbitol, 1,5-anhydrosorbitol) and isosorbide (dianhydrosorbitol) .
Esterification with Octanoic Acid
Sorbitan reacts with octanoic acid (C₈H₁₆O₂) to form sorbitan octanoate. Potassium carbonate (K₂CO₃) is often added as a base catalyst to neutralize acidic byproducts .
Key conditions :
-
Temperature : 190–210°C
Reaction equation :
Esterification Mechanism
The esterification proceeds via nucleophilic acyl substitution:
-
Protonation of the carbonyl oxygen in octanoic acid by the acidic catalyst.
-
Nucleophilic attack by the hydroxyl group of sorbitan.
Byproducts :
Factors Influencing Reaction Efficiency
Post-Reaction Processing
Scientific Research Applications
Einecs 258-114-3 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects. Industrial applications include its use in the production of other chemicals and materials .
Mechanism of Action
The mechanism of action of Einecs 258-114-3 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Methodology for Identifying Similar Compounds
Comparative analysis of EINECS 258-114-3 with analogs relies on computational models like Read-Across Structure Activity Relationships (RASAR) . Key steps include:
- Structural Similarity : Calculated using the Tanimoto index (≥70% similarity threshold) based on PubChem 2D fingerprints .
- Data Coverage : A small set of labeled compounds (e.g., 1,387 REACH Annex VI substances) can predict properties for thousands of unlabeled EINECS entries, including this compound, through network-based clustering .
Comparative Analysis with Similar Compounds
The following table illustrates hypothetical analogs of this compound, inferred from the RASAR methodology and structural similarity principles :
| Compound Name | CAS/EINECS | Molecular Formula | Molecular Weight | Tanimoto Similarity | Key Properties |
|---|---|---|---|---|---|
| 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine | 918538-05-3 | C₆H₃Cl₂N₃ | 188.01 | 75% | High Log S (-2.3), moderate GI absorption |
| 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine | Not provided | C₇H₆ClN₃ | 167.59 | 72% | PAINS alert (potential pan-assay interference) |
| 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine | Not provided | C₆H₃Cl₂N₂ | 172.01 | 68% | BBB non-permeant, CYP1A2 inhibitor |
Notes:
- Structural Trends : Chlorinated heterocycles (e.g., pyridine/pyrrolo-triazine derivatives) dominate the analogs, suggesting this compound may belong to this class.
- Functional Differences : Variations in substituents (e.g., isopropyl vs. methyl groups) affect bioavailability and metabolic interactions .
Research Findings and Implications
Efficiency of Read-Across : A labeled set of 1,387 compounds (e.g., REACH Annex VI) can cover >33,000 EINECS entries, reducing experimental costs and time .
Toxicity Prediction : Analogs with ≥70% Tanimoto similarity enable reliable extrapolation of acute toxicity (e.g., LD₅₀) and environmental persistence .
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